2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMWSFYEVZXMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 2-chlorobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in the presence of an amine catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Coordination Chemistry with Lanthanides
The structurally similar ligand 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione forms photoluminescent lanthanide(III) complexes. Key findings include:
The enamine oxygen atoms of the cyclohexanedione core coordinate with lanthanide ions, enabling energy transfer via an “antenna” mechanism. The 2-chloro substituent likely enhances electron-withdrawing effects, stabilizing the ligand-metal interaction.
Bromination at Active Methylene Sites
Cyclohexane-1,3-diones undergo selective mono-bromination at the α-carbonyl position. For example:
| Substrate | Bromination Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5,5-Dimethylcyclohexane-1,3-dione | MBM (CH₂Br₂) | DMF, RT, 40 min | 2-Bromo-5,5-dimethylcyclohexane-1,3-dione | 91% |
The 2-((arylamino)methylene) substituent may sterically hinder bromination, but the electron-deficient enamine system could activate adjacent positions for electrophilic attack.
Cyclization and Heterocycle Formation
Enamine derivatives of cyclohexane-1,3-dione participate in cyclocondensation reactions. For instance:
| Reaction | Reagents/Conditions | Product | Key Feature |
|---------------------------|------------------------------------|-------------------------------------------|
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For instance, studies have shown significant antitumor activity against various human cancer cell lines, with particular emphasis on its mechanism involving inhibition of cell proliferation and induction of apoptosis .
- A specific study evaluated the compound's effectiveness against multidrug-resistant strains of cancer cells, demonstrating promising results in overcoming resistance mechanisms .
-
Antimicrobial Properties :
- The compound has been assessed for its antimicrobial activity against drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated that it exhibits potent activity against both replicating and non-replicating forms of the bacteria, suggesting potential as a new antituberculosis agent .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer potential of this compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing its potential as an effective anticancer agent .
Case Study 2: Antituberculosis Efficacy
In another study focusing on tuberculosis, the compound was tested against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains. The findings revealed that it significantly reduced bacterial load in vitro, highlighting its potential as a novel treatment option for tuberculosis .
Mechanism of Action
The mechanism of action of 2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Thermal Stability : Para-substituted benzylidenes (e.g., 3b) exhibit higher melting points (130–171°C) compared to ortho-substituted analogs, likely due to improved crystallinity .
Biological Activity
2-(((2-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexane backbone with a chlorophenyl group and an amino-methylene moiety. Its molecular formula is CHClNO, and it has been synthesized through various methods, primarily involving the reaction of 2-chloroaniline with 5,5-dimethyl-1,3-cyclohexanedione.
Research indicates that compounds structurally related to this compound interact with multiple biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of prostaglandins and leukotrienes .
- Apoptosis Induction : The compound exhibits antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell division .
- Receptor Binding : Similar compounds have demonstrated high affinity for various receptors, suggesting potential pathways for therapeutic applications .
Anticancer Activity
In vitro studies have reported that this compound possesses significant anticancer properties. It has been observed to inhibit the proliferation of several cancer cell lines through mechanisms such as:
- Inducing apoptosis via mitochondrial pathways.
- Disrupting cell cycle progression at the G1/S phase.
Anti-inflammatory Effects
The compound has demonstrated notable anti-inflammatory activity by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting the activity of COX and LOX enzymes .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, indicating potential for development as an antibacterial agent .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Q & A
Q. Key Reaction Conditions Table
| Reactants | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Cyclohexane-1,3-dione + Aniline derivative | Ethanol | Piperidine | Reflux | 61–85% | |
| 5,5-Dimethylcyclohexane-1,3-dione + Diamine | HCl | None | Room temp. | N/A |
How do electronic effects of substituents on the aryl group influence cyclization outcomes in related compounds?
Advanced
Substituents on the aryl ring (e.g., nitro, benzoyl, methyl) significantly impact cyclization pathways. For instance, treatment of 2-(2-amino-5-nitrophenylaminomethylene)-5,5-dimethylcyclohexane-1,3-dione with HCl yielded 8-nitro-diazepinon derivatives, while methyl groups favored 7-methyl products . Electron-withdrawing groups (e.g., nitro) enhance electrophilicity at specific positions, directing cyclization regioselectivity. Computational studies (DFT) could predict such effects by analyzing charge distribution and transition states.
What spectroscopic and analytical methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : - and -NMR identify tautomeric forms (e.g., keto-enol equilibrium) and confirm substituent positions. For example, -NMR of similar compounds shows aromatic proton resonances at δ 7.2–7.6 ppm and methyl groups at δ 1.0–2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M] at m/z 283 for related derivatives) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for CNBF-derivatized amines .
How can computational modeling address tautomerism and reactivity predictions?
Advanced
Density Functional Theory (DFT) calculations can model tautomeric equilibria (e.g., enol vs. keto forms) by comparing relative energies and transition states. For fluorinated analogs, fluorine’s electronegativity stabilizes specific tautomers, which could be extrapolated to the chloro derivative . Molecular docking may predict binding affinities to biological targets (e.g., enzymes), guiding drug design .
What strategies resolve contradictions in reported reaction yields for similar derivatives?
Advanced
Discrepancies in yields often arise from solvent polarity, catalyst loading, or purification methods. For example:
- Piperidine-catalyzed reactions in ethanol yield >80% , while uncatalyzed reactions may require harsher conditions.
- Systematic optimization (e.g., Design of Experiments) can identify critical factors. A study on 2,4-difluoro derivatives achieved 90% purity via recrystallization , suggesting similar protocols for the chloro analog.
What biological evaluation methodologies are applicable for this compound?
Q. Basic
- Antimicrobial Assays : Disk diffusion or microdilution against bacterial/fungal strains, comparing zones of inhibition to controls .
- Anticancer Screening : MTT assays using cancer cell lines (e.g., IC determination). Fluorinated analogs showed moderate activity, suggesting structure-activity relationship (SAR) studies for the chloro derivative .
How does the chloro substituent alter reactivity compared to fluoro or methoxy groups?
Advanced
The chloro group’s moderate electronegativity and steric bulk influence both electronic and steric effects:
- Electrophilic Substitution : Chloro directs electrophiles to meta/para positions, unlike fluorine’s stronger ortho/para direction .
- Hydrogen Bonding : Chloro’s lower electronegativity vs. fluorine reduces hydrogen-bonding potential, affecting solubility and biological interactions.
- Comparative studies on halogenated derivatives (e.g., 2,4-dichloro vs. 2,4-difluoro) reveal distinct reaction kinetics and product distributions .
What purification challenges arise during synthesis, and how are they mitigated?
Q. Basic
- Tautomeric Mixtures : Column chromatography (silica gel, ethyl acetate/hexane) separates tautomers.
- Byproducts : Recrystallization from methanol or ethanol removes unreacted starting materials, as seen in analogous syntheses .
How can cyclization side products be minimized during synthesis?
Q. Advanced
- Acid Concentration : Controlled HCl addition prevents over-protonation, which can lead to dimerization .
- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates, reducing side reactions.
- Protecting Groups : Temporary protection of the amino group (e.g., Boc) prevents premature cyclization .
What are the implications of tautomerism on pharmacological activity?
Advanced
Tautomeric forms (e.g., enol vs. keto) exhibit different binding modes to targets. For example, the enol form may chelate metal ions in enzyme active sites, while the keto form interacts via hydrophobic pockets. MD simulations and free-energy calculations can predict dominant tautomers in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
